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molecular formula C9H5ClN2O4 B8728646 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one

6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one

Cat. No. B8728646
M. Wt: 240.60 g/mol
InChI Key: CZCJLOLVVYAZOZ-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

A suspension of 6-chloro-4-hydroxycarbostyril (1.82g; 0.0093 mole) in glacial acetic acid (10 ml) was shaken with concentrated nitric acid (2.5 ml; d, 1.42) and the mixture heated on a water bath at 100° C until a clear solution resulted. Cooling of the orange solution gave a bright yellow solid which was filtered, washed well with acetic acid and then ethanol. Drying in vacuo over P2O5NaOH gave analytically pure 6-chloro-4-hydroxy-3-nitrocarbostyril; decomposes 200° C. (Found: C, 45.31; H, 2.31 N, 11.93; Cl, 14.78; C9H5N2CIO4 requires; C, 44.93; H, 2.09; N, 11.64 Cl, 14.74%).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[OH:13].[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([N+:14]([O-:16])=[O:15])=[C:5]2[OH:13]

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC=1C=C2C(=CC(NC2=CC1)=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the orange solution
CUSTOM
Type
CUSTOM
Details
gave a bright yellow solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed well with acetic acid
CUSTOM
Type
CUSTOM
Details
Drying in vacuo over P2O5NaOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=C(C(NC2=CC1)=O)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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